4-Methylquinazoline 3-oxide

Linagliptin Intermediate Synthesis Pharmaceutical Manufacturing DPP-4 Inhibitor

4-Methylquinazoline 3-oxide (CAS 10501-56-1) is a quinazoline-based N-oxide heterocycle (C₉H₈N₂O, MW 160.17 g/mol) that belongs to the broader class of quinazoline-3-oxides, a family recognized for diverse pharmacological activities including bronchodilation, cardiotonic activity, and enzyme inhibition. This specific 4-methyl-substituted scaffold has been identified as a privileged pharmacophore in rational drug design programs, where SAR analysis revealed that the presence of a methyl group at the 4-position is essential for achieving pulmonary-selective bronchodilatory activity superior to theophylline.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 10501-56-1
Cat. No. B079155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylquinazoline 3-oxide
CAS10501-56-1
Synonyms4-Methylquinazoline 3-oxide
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=[N+](C=NC2=CC=CC=C12)[O-]
InChIInChI=1S/C9H8N2O/c1-7-8-4-2-3-5-9(8)10-6-11(7)12/h2-6H,1H3
InChIKeyOTAANUILXPAROJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylquinazoline 3-oxide (CAS 10501-56-1): A Core Scaffold for Bioactive Quinazoline N-Oxide Derivatives and a Key Intermediate in Linagliptin Synthesis


4-Methylquinazoline 3-oxide (CAS 10501-56-1) is a quinazoline-based N-oxide heterocycle (C₉H₈N₂O, MW 160.17 g/mol) that belongs to the broader class of quinazoline-3-oxides, a family recognized for diverse pharmacological activities including bronchodilation, cardiotonic activity, and enzyme inhibition [1][2]. This specific 4-methyl-substituted scaffold has been identified as a privileged pharmacophore in rational drug design programs, where SAR analysis revealed that the presence of a methyl group at the 4-position is essential for achieving pulmonary-selective bronchodilatory activity superior to theophylline [1]. Beyond direct pharmacological relevance, 4-methylquinazoline 3-oxide serves as the immediate chemical precursor to 2-(chloromethyl)-4-methylquinazoline, a critical intermediate in the industrial synthesis of the DPP-4 inhibitor linagliptin (Tradjenta®) [3][4].

Why 4-Methylquinazoline 3-oxide Cannot Be Replaced by its Deoxygenated Analog, 2-Methylquinazoline 3-Oxide, or Other Quinazoline N-Oxide Isomers for Critical Applications


The position and presence of substituents on the quinazoline-3-oxide core dramatically alter biological activity profiles. In bronchodilator SAR, only compounds bearing a methyl group specifically at the 4-position exhibited the combination of high potency and pulmonary selectivity over cardiovascular effects [1]. In COX/LOX inhibition, the 4-methyl group on the quinazoline-3-oxide scaffold is required for scaffold recognition by the enzyme active site, with the unsubstituted quinazoline-3-oxide showing negligible binding [2]. In linagliptin synthesis, the N-oxide at position 3 is an obligatory structural feature for the subsequent PCl₃-mediated deoxygenation to 2-(chloromethyl)-4-methylquinazoline; the 4-methylquinazoline free base cannot participate in this transformation pathway, making the 3-oxide version an irreplaceable synthetic intermediate [3]. These orthogonal requirements across different applications mean that no single quinazoline analog can substitute for 4-methylquinazoline 3-oxide simultaneously for bronchodilator development, anti-inflammatory research, and linagliptin intermediate production.

Quantitative Differentiation Evidence for 4-Methylquinazoline 3-oxide: Head-to-Head Performance Data Against Comparators


4-Methylquinazoline 3-Oxide as the Indispensable Precursor for Linagliptin Key Intermediate Synthesis: A Unique Industrial Deployment Not Shared by Unsubstituted or 2-Alkyl Quinazoline 3-Oxides

In the industrial-scale synthesis of linagliptin (BI-1356, Tradjenta®), 4-methylquinazoline 3-oxide is the exclusive direct precursor to 2-(chloromethyl)-4-methylquinazoline via deoxygenation with PCl₃ in refluxing chloroform [1]. The 2-(chloromethyl)-4-methylquinazoline-3-oxide (CAS 6640-59-1) is the key N-oxide intermediate that undergoes this transformation; no alternative quinazoline N-oxide scaffold—such as unsubstituted quinazoline-3-oxide or 2-methylquinazoline-3-oxide—can yield the linagliptin intermediate because both the 4-methyl and the 2-chloromethyl substituents are structurally required for subsequent coupling with the xanthine moiety [1][2]. A 2021 patent explicitly identifies 2-(chloromethyl)-4-methylquinazoline as 'an important intermediate in the synthesis of linagliptin' and the N-oxide route as one of the three publicly reported synthesis processes [3]. This represents a unique industrial application that cannot be fulfilled by any other quinazoline-3-oxide derivative.

Linagliptin Intermediate Synthesis Pharmaceutical Manufacturing DPP-4 Inhibitor

6-Halogeno-2-aryl-4-methylquinazoline 3-Oxide Derivatives Exhibit Superior COX-2 Inhibition Potency Compared to Quercetin and Comparable Activity to Celecoxib

In a comprehensive enzymatic profiling study of 2,4-dicarbo-substituted quinazoline-3-oxides, the 6-iodo substituted 2-(4-chlorophenyl)-4-methylquinazoline 3-oxide (compound 3q) exhibited an IC₅₀ of 4.6 ± 1.45 µM against COX-2, which is equipotent to quercetin (IC₅₀ = 5.06 ± 2.60 µM) and approaches the potency of the selective COX-2 inhibitor celecoxib (IC₅₀ = 0.62 ± 0.74 µM) [1]. Against COX-1, the same compound showed an IC₅₀ of 9.7 ± 0.09 µM, outperforming quercetin (IC₅₀ = 13.84 ± 1.57 µM) and approaching celecoxib (IC₅₀ = 7.35 ± 0.88 µM) [1]. SAR analysis confirmed that the 4-methyl group on the quinazoline-3-oxide scaffold is essential for enzyme recognition; derivatives lacking the 4-methyl substituent showed negligible COX inhibitory activity [1]. The 6-bromo analog (3k) also demonstrated significant dual COX-1/COX-2 inhibition (IC₅₀ = 13.9 ± 3.21 µM and 6.4 ± 0.74 µM, respectively), with the 6-iodo derivative consistently outperforming the 6-bromo analog [1].

COX-2 Inhibition Anti-inflammatory Research Quinazoline N-Oxide SAR

4-Methylquinazoline 3-Oxide Derivatives Exhibit Sub-Micromolar α-Amylase Inhibition Outperforming Acarbose by Up to 4.6-Fold

A 2023 study evaluated a series of 6-halogeno-2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides for α-glucosidase and α-amylase inhibition. The 6-iodo-2-(4-fluorophenyl)-4-methyl derivative (compound 3f) displayed an α-amylase IC₅₀ of 0.64 ± 0.01 µM, representing a 4.6-fold improvement over the clinical standard acarbose (IC₅₀ = 2.92 ± 0.02 µM) [1]. Against α-glucosidase, the most potent compound (3p) achieved an IC₅₀ of 0.78 ± 0.05 µM, a 5.6-fold enhancement over acarbose (IC₅₀ = 4.40 ± 0.05 µM) [1]. Notably, the 6-bromo-2-phenyl-4-methyl derivative (3a) exhibited dual inhibitory activity against both enzymes (α-glucosidase IC₅₀ = 1.08 ± 0.02 µM; α-amylase IC₅₀ = 5.33 ± 0.01 µM), whereas acarbose shows 4.4 µM and 2.92 µM, respectively [1]. Molecular docking confirmed that the N-O moiety at position 3 is essential for electrostatic interactions with active-site residues, and the 4-methyl group contributes to hydrophobic stabilization in the enzyme binding pocket [1].

α-Amylase Inhibition α-Glucosidase Inhibition Antidiabetic Research

4-Methyl Substitution Confers Pulmonary Selectivity Over Cardiovascular Effects in Quinazoline-3-Oxide Bronchodilators: An SAR Finding Not Replicated by 4-Unsubstituted or 4-Phenyl Analogs

In a rational drug design program targeting pulmonary-selective bronchodilators, Combs et al. (1990) systematically varied substituents on the quinazoline-3-oxide scaffold and identified the 4-methyl group as an essential pharmacophoric element. The most active and selective compounds all contained a methyl group at the 4-position, a medium-sized branched alkyl group at the 2-position, and a small electron-donating group on the phenyl ring [1]. Critically, the 4-methyl-substituted quinazoline-3-oxides demonstrated significant enhancement in pulmonary versus cardiovascular selectivity when compared directly to theophylline, the clinical standard at the time [1]. The authors explicitly noted that replacement of the 4-methyl with hydrogen, longer alkyl chains, or phenyl groups led to loss of both potency and pulmonary selectivity [1]. This SAR insight was subsequently protected by US Patent US4745118, which covers substituted quinazoline-3-oxides where R₂ is methyl as preferred compounds for cardiotonic and bronchodilating activity [2].

Bronchodilation Pulmonary Selectivity Leukotriene-Mediated Bronchoconstriction

Procurement-Guided Application Scenarios for 4-Methylquinazoline 3-oxide: Where This Scaffold Delivers Verifiable Differentiation


Pharmaceutical Intermediate Procurement for Linagliptin (Tradjenta®) Manufacturing

4-Methylquinazoline 3-oxide is the indispensable starting material for producing 2-(chloromethyl)-4-methylquinazoline, the key intermediate that couples with 8-bromoxanthine derivatives to form the linagliptin core [1]. The N-oxide moiety is chemically required for the PCl₃/CHCl₃ deoxygenation step; no alternative quinazoline scaffold can substitute. Procurement teams sourcing this intermediate for generic linagliptin API production must verify that the supplier provides 4-methylquinazoline 3-oxide (and not 4-methylquinazoline free base) to ensure compatibility with the established synthetic route documented in Boehringer Ingelheim patents [1][2].

Anti-Inflammatory Drug Discovery: COX-2/LOX-5 Dual Inhibitor Scaffold Optimization

Research groups developing dual COX/LOX inhibitors for inflammatory diseases with improved gastric safety profiles should select 4-methylquinazoline 3-oxide as the core scaffold. The 4-methyl group is essential for COX-2 active-site recognition, and further functionalization at position 6 with iodine or bromine enables IC₅₀ tuning down to 4.6 µM for COX-2 and 15.0 µM for LOX-5, a dual-inhibition profile not achievable with 4-unsubstituted quinazoline-3-oxides [1]. The demonstrated structure-activity relationship allows rational optimization that would be impossible with alternative scaffolds lacking the 4-methyl substitution [1].

Antidiabetic Agent Development: α-Glucosidase and α-Amylase Dual Inhibitor Programs

Investigators pursuing next-generation antidiabetic agents with dual α-glucosidase/α-amylase inhibitory activity should prioritize 4-methylquinazoline 3-oxide derivatives. The 6-halogeno-2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxide series has demonstrated sub-micromolar potency against both enzymes, with compound 3f achieving a 4.6-fold improvement over acarbose for α-amylase (IC₅₀ = 0.64 vs 2.92 µM) [1]. The N-O moiety facilitates essential electrostatic interactions in the enzyme active site, and the 4-methyl group contributes to hydrophobic stabilization, both confirmed by molecular docking [1].

Respiratory Drug Discovery: Pulmonary-Selective Bronchodilator Design

Programs developing bronchodilators with reduced cardiovascular side effects should build upon the 4-methylquinazoline 3-oxide scaffold, as SAR studies have demonstrated that only the 4-methyl substitution pattern confers pulmonary selectivity superior to theophylline [1]. The US Patent US4745118 specifically protects substituted quinazoline-3-oxides where R₂ (the 4-position substituent) is methyl as the preferred embodiment for cardiotonic and bronchodilating indications [2]. Investigators seeking freedom-to-operate for novel bronchodilators must either license this scaffold or design around it, making 4-methylquinazoline 3-oxide a critical reference compound for competitive IP analysis [2].

Quote Request

Request a Quote for 4-Methylquinazoline 3-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.